molecular formula C7H10Cl2N4O B043634 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride CAS No. 42815-81-6

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Cat. No. B043634
CAS RN: 42815-81-6
M. Wt: 237.08 g/mol
InChI Key: UZKDIIREFHOETA-UHFFFAOYSA-N
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Description

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a fluorometric labeling reagent . It reacts with aldehydes to produce highly fluorescent imidazole derivatives . The molecular formula is C7H10Cl2N4O and the molecular weight is 237.09 .


Chemical Reactions Analysis

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is known to react with aldehydes to produce highly fluorescent imidazole derivatives . This property makes it useful as a fluorometric labeling reagent .


Physical And Chemical Properties Analysis

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride appears as a light brown solid . It has a melting point of over 217°C . It is soluble in DMSO when heated and in water . The chloride content is 35.45% .

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Benzimidazole derivatives, including compounds similar to "5,6-Diamino-2-hydroxybenzimidazole dihydrochloride," have been examined for their presence and behavior in aquatic environments. These compounds, primarily used in pharmaceuticals and personal care products, can enter water systems, leading to environmental exposure. Their fate, biodegradability, and potential as emerging contaminants in aquatic environments have been a subject of study, providing insights into environmental monitoring and management strategies (Haman et al., 2015).

Analytical Methods for Determining Antioxidant Activity

The analytical approaches used to assess the antioxidant properties of various compounds, including benzimidazole derivatives, highlight the importance of these methods in understanding the therapeutic potential of new chemical entities. Through various assays, researchers can evaluate the capability of compounds to act as antioxidants, which is crucial for developing treatments against oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Synthetic Procedures for Biological Interest

The synthesis of benzazoles, including benzimidazole derivatives, is key to exploring their biological activities. Compounds with guanidine groups attached to benzazole rings, similar to the structure of interest, have shown promise in medicinal chemistry due to their varied pharmacological activities. These activities range from cytotoxic effects and cell proliferation inhibition to potential therapeutic applications in cancer treatment and beyond (Rosales-Hernández et al., 2022).

Broad Spectrum Anthelmintic Applications

Benzimidazole compounds, including albendazole and mebendazole, have established roles in treating parasitic infections, demonstrating the potential for similar compounds to be effective against a variety of parasites. These applications underscore the importance of such compounds in public health, particularly in developing new treatments for neglected tropical diseases (Dayan, 2003).

Future Directions

The future directions for 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride are not explicitly mentioned in the search results. Given its properties as a fluorometric labeling reagent, it could potentially be used in various research and industrial applications that require fluorescence labeling .

properties

IUPAC Name

5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKDIIREFHOETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

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